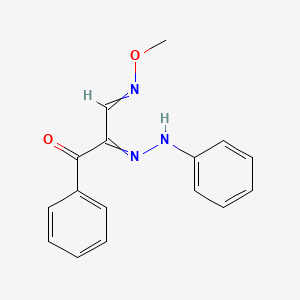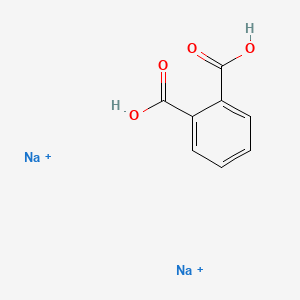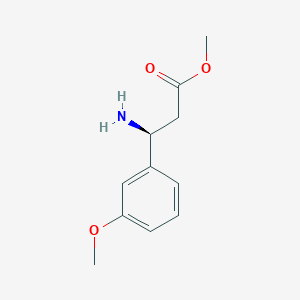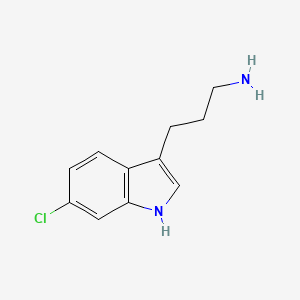
3-(6-chloro-1H-indol-3-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Chloro-3-indolyl)-1-propanamine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The presence of a chlorine atom at the 6th position of the indole ring and a propanamine group at the 1st position makes this compound unique and potentially useful in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-3-indolyl)-1-propanamine typically involves the following steps:
Starting Material: The synthesis begins with 6-chloroindole as the starting material.
Alkylation: The 6-chloroindole undergoes alkylation with a suitable alkylating agent, such as 3-bromopropanamine, under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of 3-(6-Chloro-3-indolyl)-1-propanamine can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced reaction times. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Chloro-3-indolyl)-1-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of 3-(6-Chloro-3-indolyl)-1-propanone.
Reduction: Formation of 3-(6-Chloro-3-indolyl)-1-propanol.
Substitution: Formation of 3-(6-Substituted-3-indolyl)-1-propanamine derivatives.
Aplicaciones Científicas De Investigación
3-(6-Chloro-3-indolyl)-1-propanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(6-Chloro-3-indolyl)-1-propanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-3-indolyl-β-D-galactopyranoside: A chromogenic substrate used in biochemical assays.
5-Bromo-6-chloro-3-indolyl phosphate: Used in molecular biology for detecting enzyme activity.
6-Chloro-3-indolyl-α-D-galactopyranoside: Another chromogenic substrate with similar applications.
Uniqueness
3-(6-Chloro-3-indolyl)-1-propanamine is unique due to its specific structure, which combines the indole ring with a propanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H13ClN2 |
|---|---|
Peso molecular |
208.69 g/mol |
Nombre IUPAC |
3-(6-chloro-1H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C11H13ClN2/c12-9-3-4-10-8(2-1-5-13)7-14-11(10)6-9/h3-4,6-7,14H,1-2,5,13H2 |
Clave InChI |
UPJOMHTVSMFSRN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)NC=C2CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[2-cyano-2-(2,2-dimethylpropanoyl)eth-1-EN-1-YL]benzoate](/img/structure/B11726724.png)
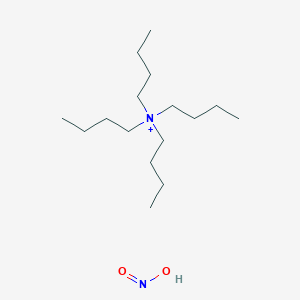
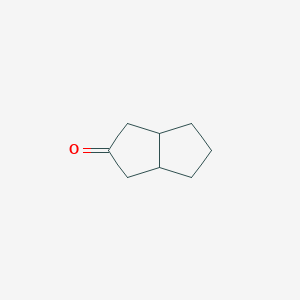
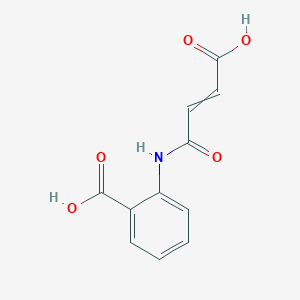
![5-[(2-Hydroxyphenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one](/img/structure/B11726754.png)
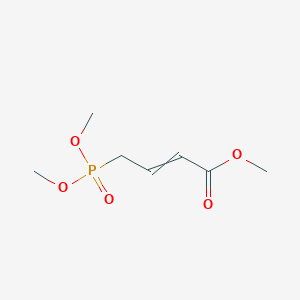
![1H,5H-Benzo[ij]quinolizin-5-one,2,3,6,7-tetrahydro-1-hydroxy-1-methyl-](/img/structure/B11726772.png)
![2-[(E)-[(2-Hydroxynaphthalen-1-YL)methylidene]amino]pyridin-3-OL](/img/structure/B11726782.png)
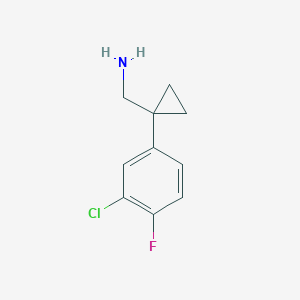
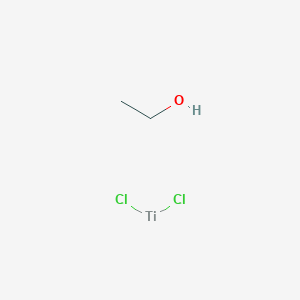
![2-{2-[(Hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B11726810.png)
